molecular formula C9H12N2O3S B1274544 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid CAS No. 436855-68-4

3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid

Cat. No. B1274544
M. Wt: 228.27 g/mol
InChI Key: RHUKJPGKFXOINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid is a derivative of imidazolidine, which is a heterocyclic compound. The structure of the compound suggests that it contains an imidazolidine ring, which is fused with a thiazole moiety and substituted with an allyl group and a propionic acid side chain. This compound is of interest due to its potential biological activities, which may include antitumor properties, although specific studies on this compound are not detailed in the provided papers.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, imidazo[2,1-b]thiazole-5-carboxylic acids were used as starting materials for the synthesis of various esters, including allyl esters . Although the exact synthesis of 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid is not detailed, the methods used for similar compounds could potentially be adapted for its synthesis. The synthesis of these compounds did not show significant antitumor activity under the conditions employed in the study .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as 1H, 13C NMR, IR, MS, and in some cases, 15N NMR data . The structures and compositions of some compounds were confirmed by single crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid and confirm its composition.

Chemical Reactions Analysis

The related compounds have shown the ability to undergo rearrangements and reactions with isothiocyanates to form novel compounds . The reactivity of the imidazolidine ring, particularly with isothiocyanates, suggests that 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid could also participate in similar chemical reactions, potentially leading to a variety of novel derivatives with interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound have not been explicitly detailed in the provided papers. However, the identification of a novel enzyme in Burkholderia sp. HME13 that converts a similar compound, 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid, into another product suggests that the compound has specific reactivity and stability under biological conditions . The enzyme catalyzes the desulfhydration of the compound, indicating that it has a reactive thioxo group that can be targeted by specific enzymes .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The reaction of (2,2-dimethylhydrazino)succinic acid ester with allyl and phenyl isothiocyanates, which includes compounds similar to 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid, has been studied. These reactions lead to esters of 1-substituted (3-dimethylamino-5-oxo-2-thioxo-4-imidazolidinyl)acetic acids. The structure of a related compound, methyl (1-allyl-5-oxo-2-thioxoimidazolidin-4-ylidene)acetate, was confirmed by x-ray diffraction analysis (Bremanis et al., 1987).

Potential in Medicinal Chemistry

  • A compound structurally similar to 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid, specifically 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, with significant implications for the treatment and prevention of osteoporosis (Hutchinson et al., 2003).

Optical and Physicochemical Properties

  • The linear and nonlinear optical properties of azo-derivatives of a compound similar to 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid have been investigated, revealing significant changes in optical properties upon UV irradiation (El-Ghamaz et al., 2018).

Biological Activities

  • The impact of a derivative of 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid on cell immunity in laboratory animals was studied, indicating its potential for anti-fungal and anti-tumor activities and its effect on certain cellular immunity components (Konechnyi et al., 2021).

Enzymatic Reactions

  • A study on Burkholderia sp. HME13 identified an enzyme that converts a compound structurally similar to 3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid, suggesting its potential role in enzymatic pathways (Muramatsu et al., 2020).

properties

IUPAC Name

3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-2-5-11-8(14)6(10-9(11)15)3-4-7(12)13/h2,6H,1,3-5H2,(H,10,15)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUKJPGKFXOINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(NC1=S)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389775
Record name 3-[5-Oxo-1-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Allyl-5-oxo-2-thioxo-imidazolidin-4-yl)-propionic acid

CAS RN

436855-68-4
Record name 3-[5-Oxo-1-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.